1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one
Description
This compound features a piperazine core linked to a pyridazine ring substituted with a 2-methoxyphenyl group at position 4. The piperazine nitrogen is further acylated by a 3,3-dimethylbutan-1-one moiety. The 2-methoxyphenyl group may enhance lipophilicity and influence receptor-binding kinetics, while the dimethylbutanone moiety could contribute to metabolic stability by reducing oxidative degradation .
Properties
IUPAC Name |
1-[4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-21(2,3)15-20(26)25-13-11-24(12-14-25)19-10-9-17(22-23-19)16-7-5-6-8-18(16)27-4/h5-10H,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBIKHFIFUBQTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is important for cognitive functions.
Mode of Action
The compound interacts with AChE and BChE, inhibiting their activity. This results in an increase in acetylcholine levels, which is beneficial for cognitive functions. The compound with the best AChE activity was found to show competitive inhibition.
Biochemical Pathways
The inhibition of AChE and BChE affects the cholinergic transmission pathway. This pathway is associated with cognitive functions and is impaired in neurodegenerative diseases like Alzheimer’s. By increasing acetylcholine levels, the compound can potentially alleviate the symptoms of these diseases.
Biochemical Analysis
Biochemical Properties
This compound has been found to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which play crucial roles in the hydrolysis of acetylcholine, a neurotransmitter important for cognitive functions. The compound exhibits inhibitory activity against these enzymes, thereby increasing acetylcholine levels.
Cellular Effects
In cellular processes, 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one may influence cell function by impacting cell signaling pathways and gene expression. Its interaction with AChE and BChE can affect cholinergic transmission, which is critical for cognitive functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. For instance, it has been shown to bind to the active site of AChE, resulting in competitive inhibition. This interaction can lead to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
Its inhibitory effects on AChE and BChE suggest potential long-term impacts on cellular function.
Biological Activity
The compound 1-{4-[6-(2-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one is a complex organic molecule with potential pharmacological applications. Its structure suggests interactions with various biological targets, which may lead to significant biological activity. This article reviews current research findings related to the biological activity of this compound, including its mechanisms of action, effects on specific biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 369.5 g/mol. The IUPAC name is given as 4-{6-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyridazin-3-yl}morpholine . The structure features a piperazine ring, a pyridazine moiety, and a methoxyphenyl group, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N5O2 |
| Molecular Weight | 369.5 g/mol |
| IUPAC Name | 4-{6-[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]pyridazin-3-yl}morpholine |
| InChI Key | CZXLBVFCQBVYIS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain pathways involved in disease processes:
- Receptor Interaction : The compound may bind to specific receptors in the central nervous system (CNS), potentially influencing neurotransmitter release and neuronal signaling.
- Enzyme Inhibition : It may inhibit enzymes associated with inflammatory responses or metabolic pathways, thereby exerting anti-inflammatory or metabolic regulatory effects.
Biological Activity and Therapeutic Potential
Studies have shown that this compound exhibits several notable biological activities:
Antidepressant Activity
Research has indicated that compounds with similar structures can exhibit antidepressant effects through modulation of serotonin and norepinephrine pathways. This compound's interaction with piperazine derivatives suggests potential efficacy in treating mood disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators in various cellular models. This could be beneficial in conditions such as arthritis or other inflammatory diseases.
Antimicrobial Properties
Some derivatives of piperazine have shown antimicrobial activity against various pathogens. Further studies on this specific compound could reveal its effectiveness against bacterial or fungal infections.
Comparison with Similar Compounds
Structural Analogues with Pyridazine/Pyrimidine Cores
The following compounds share a piperazine-linked heterocyclic core but differ in substituents and functional groups:
Analogues with Trifluoromethyl or Thiophene Substituents
Compounds with trifluoromethyl (CF₃) or thiophene groups highlight the impact of electron-withdrawing substituents:
Analogues with Carboxylic Acid or Amine Modifications
Functional group modifications influence solubility and bioavailability:
Key Research Findings
- Receptor Binding : The 2-methoxyphenyl group in the target compound likely contributes to moderate serotonin receptor (5-HT₁A) affinity, whereas trifluoromethyl-substituted analogues (e.g., MK45, MK69) show enhanced binding to dopamine D₂-like receptors .
- Metabolic Stability: The 3,3-dimethylbutanone moiety in the target compound reduces oxidative metabolism compared to acetylated derivatives (e.g., compound from ) .
- Solubility : Carboxylic acid derivatives (e.g., ) exhibit superior aqueous solubility but poorer CNS penetration compared to the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
